N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methylglycine--water (1/1), commonly designated as Fmoc-Sar-OH monohydrate (CAS 77128-70-2), is a specialized N-methylated amino acid building block integral to solid-phase peptide synthesis (SPPS). It provides the sarcosine (N-methylglycine) residue, which is critical for engineering proteolytic resistance and specific conformational constraints into peptide backbones. Commercially, the monohydrate form is highly prioritized over the anhydrous variant because the inclusion of a stoichiometric water molecule stabilizes the compound into a free-flowing crystalline powder. This physical stability prevents the hygroscopicity and oil-formation typical of anhydrous N-methylated Fmoc-amino acids, ensuring precise handling, accurate stoichiometry, and seamless integration into automated peptide synthesizers. [1]
Substituting Fmoc-Sar-OH monohydrate with its unmethylated analog, Fmoc-Gly-OH, fundamentally compromises the target molecule by stripping away the N-methyl group required for steric protection against proteases and for disrupting standard secondary structures. Furthermore, attempting to procure the anhydrous form of Fmoc-Sar-OH introduces severe processability risks; the anhydrous material is prone to absorbing ambient moisture, often degrading into a sticky, amorphous mass that causes catastrophic weighing errors and clogs the powder-dispensing hoppers of automated synthesizers. Finally, utilizing Boc-Sar-OH instead of the Fmoc-protected variant necessitates harsh trifluoroacetic acid (TFA) deprotection cycles, which are incompatible with acid-sensitive side-chain protecting groups and modern orthogonal Fmoc SPPS workflows. [1]
In high-throughput SPPS, the physical state of the building block dictates process reliability. Fmoc-Sar-OH monohydrate forms a stable crystalline lattice that resists moisture-induced phase changes. In contrast, the anhydrous form is highly hygroscopic and frequently transitions into an amorphous or gummy state under standard laboratory humidity. This difference allows the monohydrate to maintain a weighing variance of less than 1% in automated powder dispensers, whereas the anhydrous form can exceed 5% variance or cause complete mechanical blockages, leading to critical stoichiometric failures during synthesis. [1]
| Evidence Dimension | Automated hopper weighing variance |
| Target Compound Data | <1% variance (Stable monohydrate) |
| Comparator Or Baseline | >5% variance or blockage (Hygroscopic anhydrous) |
| Quantified Difference | >5-fold improvement in dispensing precision |
| Conditions | Automated peptide synthesizer powder dispensing at ambient humidity |
Ensures reproducible stoichiometry and prevents mechanical downtime in high-throughput automated peptide manufacturing.
The primary biochemical rationale for procuring Fmoc-Sar-OH over Fmoc-Gly-OH is the introduction of an N-methyl group, which sterically occludes the amide bond from enzymatic attack. Pharmacokinetic evaluations of model therapeutic peptides show that replacing a standard glycine residue with sarcosine (via Fmoc-Sar-OH) drastically reduces susceptibility to serum proteases. While glycine-containing baseline peptides often exhibit serum half-lives of under 2 hours, the sarcosine-substituted analogs routinely achieve half-lives exceeding 24 hours, fundamentally transforming the molecule's viability as a drug candidate. [1]
| Evidence Dimension | In vitro serum proteolytic half-life |
| Target Compound Data | >24 hours (Sar-substituted peptide) |
| Comparator Or Baseline | <2 hours (Gly-substituted baseline) |
| Quantified Difference | >10-fold increase in metabolic stability |
| Conditions | Human serum stability assay (37°C) |
Crucial for pharmaceutical procurement aiming to synthesize peptidomimetics with extended in vivo half-lives.
When synthesizing peptoids or peptide-peptoid hybrids, sarcosine can theoretically be built on-resin using a two-step submonomer approach (bromoacetylation followed by methylamine displacement). However, utilizing pre-formed Fmoc-Sar-OH monohydrate for direct coupling is significantly more efficient. Direct coupling using standard activators (e.g., DIC/Oxyma) consistently yields >98% incorporation per cycle. The submonomer method, particularly in sterically hindered sequences, often plateaus at 90-95% efficiency due to incomplete displacement, leading to an accumulation of deletion sequences that complicate downstream HPLC purification. [1]
| Evidence Dimension | Single-cycle incorporation efficiency |
| Target Compound Data | >98% yield (Direct Fmoc-Sar-OH coupling) |
| Comparator Or Baseline | ~90-95% yield (Two-step submonomer method) |
| Quantified Difference | 3-8% higher yield per incorporated residue |
| Conditions | Standard SPPS coupling conditions (DIC/Oxyma or HATU/DIPEA) |
Maximizes crude peptide purity and drastically reduces the cost and complexity of downstream chromatographic purification.
Directly following from its ability to extend serum half-life by >10-fold compared to glycine, Fmoc-Sar-OH monohydrate is a primary building block for developing peptide-based drugs. It is strategically inserted into sequences to block specific enzymatic cleavage sites without adding bulky side chains, making it ideal for stabilizing incretin mimetics, antimicrobial peptides, and targeted oncology ligands. [1]
Because the monohydrate form guarantees <1% weighing variance and prevents hopper clogging, it is the preferred choice for high-throughput, unattended automated SPPS. Facilities generating large combinatorial libraries of N-methylated peptides rely on this specific crystalline form to ensure stoichiometric accuracy across hundreds of parallel reactions. [2]
Leveraging its >98% direct coupling efficiency, Fmoc-Sar-OH is utilized to seamlessly integrate sarcosine into complex hybrid sequences. This avoids the lower yields and deletion impurities associated with the two-step submonomer method, streamlining the production of cell-penetrating peptoids and advanced biomaterials. [3]
Irritant